molecular formula C17H22N2OS B2875688 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 536701-71-0

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2875688
CAS RN: 536701-71-0
M. Wt: 302.44
InChI Key: BIDATKRSBNAMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is also known by its chemical formula, C18H24N2OS, and is classified as a ketone compound.

Scientific Research Applications

Synthesis and Biological Characterization

Synthesis and Modelling of 3-Substituted-1H-Indoles :A three-step synthetic pathway has been employed to synthesize a small library of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivatives. Some compounds exhibited significant binding affinity at nanomolar concentration, notably ligand 35 with an IC50 of 5.5nM, indicating antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices and showing antioxidant effects, suggesting potential as 'dual target' neuroprotective agents (Gitto et al., 2014).

Anticandidal Activity of Tetrazole Derivatives :In a study synthesizing 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, some compounds were found to be potent anticandidal agents with weak cytotoxicities, indicating their therapeutic potential against fungal infections (Kaplancıklı et al., 2014).

Potential Therapeutic Applications

Novel Cannabimimetic Compounds :A study identified a new cannabimimetic phenylacetylindole, demonstrating affinity for cannabinoid CB₁ and CB₂ receptors, suggesting potential applications in the development of cannabinoid-related therapies (Uchiyama et al., 2011).

Indole Derivatives as Neuroprotective Agents :Several indole derivatives showing high binding affinity to GluN2B-subunit-containing NMDA receptors also demonstrated antioxidant properties, indicating their potential as dual-effective neuroprotective agents (Buemi et al., 2013).

properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-12-7-9-19(10-8-12)16(20)11-21-17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDATKRSBNAMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.